molecular formula C16H16O2 B033055 4-Benzyloxypropiophenone CAS No. 4495-66-3

4-Benzyloxypropiophenone

Cat. No.: B033055
CAS No.: 4495-66-3
M. Wt: 240.3 g/mol
InChI Key: IKFGSOJYHVTNDV-UHFFFAOYSA-N
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Description

4-Benzyloxypropiophenone, with the chemical formula C16H16O2, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its benzyl and hydroxy functional groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxypropiophenone can be achieved through several methods. One notable method involves the reaction of benzyl chloride with 4-hydroxypropiophenone in the presence of sodium hydroxide. This reaction is facilitated by liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC) using tetra butyl ammonium bromide as the catalyst. This method is efficient and environmentally friendly, minimizing waste.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysis ensures high selectivity and yield, making it a preferred method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Benzyloxypropiophenone is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of benzyl and hydroxy functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and serve as an intermediate in the production of pharmaceuticals and other compounds highlights its importance in both research and industry .

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFGSOJYHVTNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196343
Record name p-Benzyloxypropiophenone
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4495-66-3
Record name 1-[4-(Phenylmethoxy)phenyl]-1-propanone
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Record name p-Benzyloxypropiophenone
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Record name p-Benzyloxypropiophenone
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Record name 4-Benzyloxypropiophenone
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxypropiophenone (20 g), benzyl chloride (16.1 ml), K2CO3 (12.9 g) and KI (2.21 g) in EtOH (80 ml) and H2O (1 ml) was stirred under reflux condition for 4 hours. The reaction mixture was cooled and filtered. Appeared crystal was dissovled with EtOAc and water. Organic layer was separated and washed with water and brine, dried over MgSO4 and filtered. Filtrate was evaporated under reduced pressure to give 30.0 g (94%) of 1-[4-(benzyloxy)phenyl]-1-propanone as a crystal.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What types of compounds have been synthesized using 4-benzyloxypropiophenone as a starting material?

A1: this compound serves as a key building block for synthesizing diverse molecules. Researchers have utilized it to produce:

  • α-Bromo-4-benzyloxypropiophenone: This compound is obtained by α-bromination of this compound using cupric bromide. []
  • Bazedoxifene Acetate: A multi-step synthesis employs this compound in a condensation reaction with 4-methoxyphenylhydrazine hydrochloride, ultimately leading to Bazedoxifene Acetate. []
  • 2-Aryl-4-(2-hydroxyethyl)-2-morpholinol hydrochloride: Reacting this compound with diethanolamine yields 2-aryl-4-(2-hydroxyethyl)-2-morpholinol, which can be further converted to its hydrochloride salt. []
  • 2-Arylmorpholine Hydrochloride: A two-step synthesis involves reacting this compound with diethanolamine followed by reduction with formic acid to produce 2-arylmorpholine. Subsequent reaction with hydrochloride yields the final product. []
  • 5-Benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1H-indole: This compound, a precursor to Bazedoxifene, can be synthesized by reacting this compound with 4-benzyloxyaniline hydrochloride. []

Q2: How is the structure of this compound and its derivatives confirmed?

A2: Researchers frequently employ spectroscopic techniques to confirm the structure of this compound and its derivatives. These techniques include:

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, , ]
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in a molecule, confirming the compound's structure. Researchers often use ¹H-¹H COSY (Correlation Spectroscopy) to further analyze the connectivity between different hydrogen atoms. [, , , ]
  • Mass Spectrometry (MS): MS determines a compound's molecular weight and fragmentation pattern, providing further evidence for its structure. [, , ]

Q3: What are the potential applications of the compounds synthesized using this compound?

A3: The compounds derived from this compound have potential applications in various fields, including:

  • Pharmaceuticals: Bazedoxifene acetate, synthesized using this compound, is a medication used for treating osteoporosis in postmenopausal women. [, ]
  • Lubricating Greases: this compound is listed as a potential preactivating agent in the formulation of lubricating greases. []

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